3-Bromo-1-ethyl-1H-indazole
Description
3-Bromo-1-ethyl-1H-indazole is a brominated indazole derivative featuring a bromine atom at the 3-position and an ethyl group at the 1-position of the heterocyclic indazole scaffold. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications for drug discovery applications. Synthetically, it can be prepared via alkylation of 3-bromo-1H-indazole with ethyl bromide in the presence of a base such as Cs₂CO₃ in DMF, yielding moderate efficiency . Commercial availability (e.g., Ref: 10-F454653) underscores its utility as a building block in pharmaceutical research .
Properties
IUPAC Name |
3-bromo-1-ethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUWQYBIYJJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-1H-indazole typically involves the bromination of 1-ethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the indazole ring.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Bromo-1-ethyl-1H-indazole has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research projects.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The bromine atom and the indazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, depending on the target it interacts with, which can result in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position: 3-Bromo vs. 5-Bromo Isomers
The position of the bromine atom critically influences reactivity and physicochemical properties. For instance:
- 5-Bromo-1-ethyl-1H-indazole (synthesized via analogous alkylation) exhibits distinct NMR shifts compared to the 3-bromo isomer. Its $ ^1H $-NMR spectrum shows aromatic protons at δ 7.21–7.88 ppm, while the ethyl group resonates at δ 1.45 (t) and 4.35 (q) .
- 3-Bromo-1-ethyl-1H-indazole is expected to display upfield/downfield shifts in aromatic protons due to altered electron density distribution. Positional isomerism also impacts applications; 3-bromo derivatives are often prioritized in kinase inhibitor design due to enhanced binding interactions .
Alkyl Chain Variations
Key Observations:
- Alkyl Chain Length and Polarity : Longer or polar chains (e.g., 3-chloropropyl) increase molecular weight and polarity, affecting solubility and bioavailability. The 3-chloropropyl derivative’s higher yield (50% vs. 40% for ethyl) may reflect improved alkylation efficiency with bulkier electrophiles .
- Steric and Electronic Effects : Bulky aromatic substituents (e.g., 6-methoxynaphthyl) introduce steric hindrance, as evidenced by the need for Ru-catalyzed decarboxylative amination in synthesis . This contrasts with simpler alkylation methods for smaller substituents .
Functional Group Diversity
- 3-Amino-5-bromo-1-methyl-1H-indazole: The amino group enhances polarity, making it suitable for hydrogen bonding in enzyme inhibition (e.g., IDO1 inhibitors) .
- 5-Bromo-1-(phenylmethyl)-1H-indazole : The benzyl group increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Biological Activity
3-Bromo-1-ethyl-1H-indazole is a member of the indazole family, characterized by a unique structure that includes a bromine atom at the third position and an ethyl group at the first position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
This compound primarily targets CHK1 and CHK2 kinases, as well as the SGK (serum/glucocorticoid-regulated kinase) pathway. These targets play crucial roles in cell cycle regulation and cellular response to stress:
- CHK1 and CHK2 Kinases : These are key regulators in the DNA damage response pathway. Inhibition of these kinases can lead to disrupted cell cycle progression, particularly in cancer cells.
- SGK Kinase : This kinase is involved in cell volume regulation and has implications in various cellular processes including apoptosis and cell survival.
The compound's interaction with these targets suggests it may exhibit good bioavailability and efficacy in altering cellular functions, potentially leading to apoptosis in cancer cells .
Biochemical Pathways
The biological activity of this compound is linked to several biochemical pathways:
- Cell Cycle Regulation : By inhibiting CHK1 and CHK2, the compound can induce cell cycle arrest, particularly in cancerous cells.
- Apoptosis Induction : It may promote apoptosis through modulation of signaling pathways associated with cell survival.
Research indicates that indazole derivatives can influence various cellular functions, including gene expression and metabolic pathways .
Research Findings
Recent studies have highlighted the promising biological activities of this compound:
Anticancer Activity
A significant focus has been on its anticancer properties. For instance, studies have shown that similar indazole derivatives exhibit selective cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | TBD |
| This compound | K562 (Leukemia) | TBD | TBD |
| This compound | Hep-G2 (Liver) | TBD | TBD |
(Note: Specific IC50 values for this compound are yet to be fully established in public literature).
Antioxidant and Antimicrobial Activities
Indazole derivatives are also noted for their antioxidant and antimicrobial properties. Research into related compounds indicates potential effectiveness against pathogens such as Aspergillus niger and Phytophthora erythrospora, showcasing their versatility beyond anticancer applications .
Case Studies
A notable study involved the synthesis of related indole-based compounds, revealing that structural modifications can enhance biological activity. The findings suggest that similar modifications in this compound could lead to improved efficacy against cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
